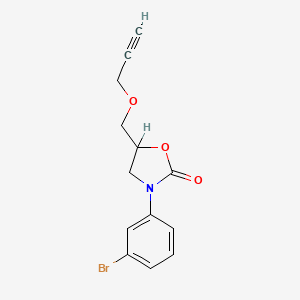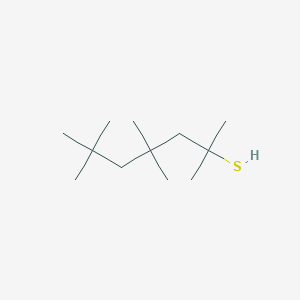
2,4,4,6,6-Pentamethylheptane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6,6-Pentamethylheptane-2-thiol is an organic compound with the molecular formula C12H26S It is a derivative of heptane, characterized by the presence of five methyl groups and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4,6,6-Pentamethylheptane-2-thiol can be synthesized through several methods. One common approach involves the alkylation of heptane derivatives. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient synthesis of the compound while maintaining high purity and yield. The process may also include purification steps, such as distillation or crystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,4,6,6-Pentamethylheptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,4,6,6-Pentamethylheptane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group makes it useful in studying redox reactions and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2,4,4,6,6-Pentamethylheptane-2-thiol exerts its effects is primarily through its thiol group. Thiols are known to participate in redox reactions, acting as reducing agents. They can also form disulfide bonds, which are important in protein structure and function. The molecular targets and pathways involved include various enzymes and proteins that interact with thiol groups.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,6-Pentamethylheptane: A similar compound without the thiol group, used primarily as a solvent.
2,2,4,4,6-Pentamethylheptane: Another derivative with a slightly different methyl group arrangement.
Uniqueness
2,4,4,6,6-Pentamethylheptane-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential applications. The thiol group allows for specific interactions with biological molecules and makes the compound valuable in various research and industrial applications.
Properties
CAS No. |
23511-76-4 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
2,4,4,6,6-pentamethylheptane-2-thiol |
InChI |
InChI=1S/C12H26S/c1-10(2,3)8-11(4,5)9-12(6,7)13/h13H,8-9H2,1-7H3 |
InChI Key |
OVYGJXSSBNTCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

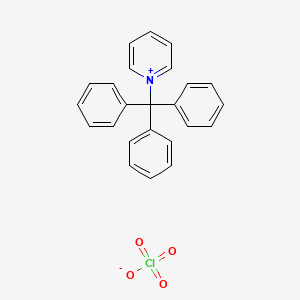
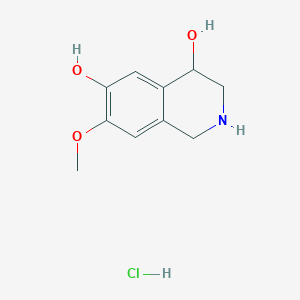
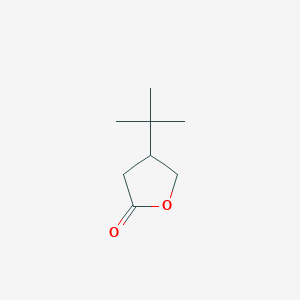
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
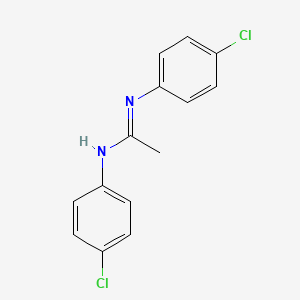
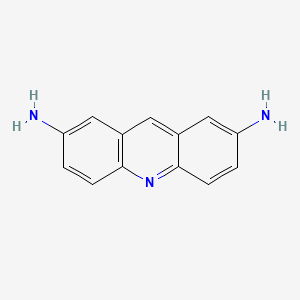
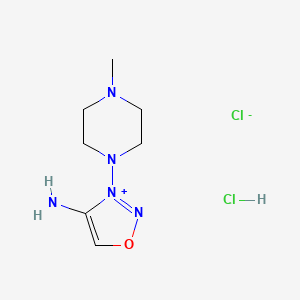
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
